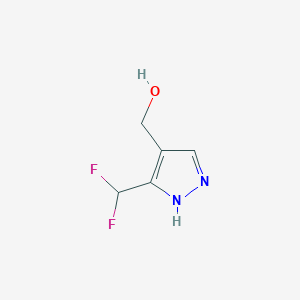
1-(Docosyloxy)docosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Docosyloxy)docosane is a long-chain aliphatic ether with the molecular formula C44H90O . It is a derivative of docosane, where one hydrogen atom is replaced by a docosyloxy group. This compound is known for its unique physical and chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Docosyloxy)docosane can be synthesized through the reaction of docosanol with docosyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows: [ \text{Docosanol} + \text{Docosyl Bromide} \xrightarrow{\text{NaH}} \text{this compound} + \text{NaBr} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels required for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Docosyloxy)docosane primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents such as bromine or chlorine in the presence of a catalyst.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize this compound to form corresponding carboxylic acids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohols.
Major Products Formed:
Substitution: Formation of halogenated derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
1-(Docosyloxy)docosane has a wide range of applications in scientific research:
Biology: Studied for its role in membrane biophysics and as a model compound for understanding lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mécanisme D'action
The mechanism of action of 1-(Docosyloxy)docosane involves its interaction with lipid membranes. The long aliphatic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and stability. This property is particularly useful in drug delivery systems where it can enhance the permeability and retention of therapeutic agents.
Comparaison Avec Des Composés Similaires
Docosane (C22H46): A straight-chain alkane with similar thermal properties but lacks the ether linkage.
Docosanol (C22H46O): An aliphatic alcohol used in antiviral creams, differing in its functional group.
Behenic Acid (C22H44O2): A fatty acid with similar chain length but different chemical properties due to the presence of a carboxyl group.
Uniqueness: 1-(Docosyloxy)docosane stands out due to its ether linkage, which imparts unique chemical reactivity and physical properties. This makes it more versatile in applications requiring specific interactions with lipid membranes and other organic compounds.
Propriétés
Formule moléculaire |
C44H90O |
|---|---|
Poids moléculaire |
635.2 g/mol |
Nom IUPAC |
1-docosoxydocosane |
InChI |
InChI=1S/C44H90O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
Clé InChI |
JPPRXACMNPYJNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)
![rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid](/img/structure/B13348157.png)
![1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one](/img/structure/B13348168.png)
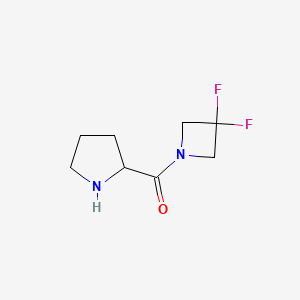

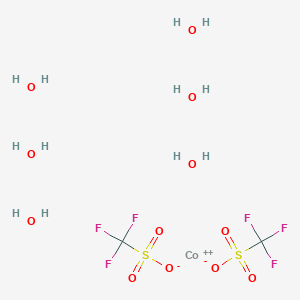
![tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate](/img/structure/B13348179.png)

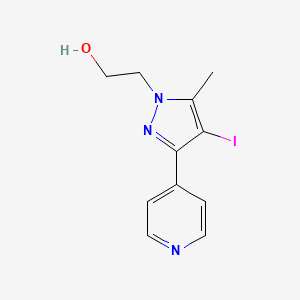
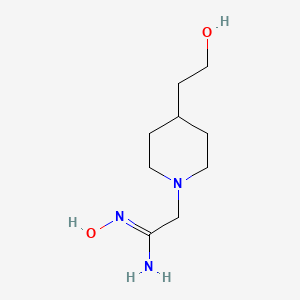
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B13348206.png)
![5-amino-1-(3-chlorophenyl)-3a,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13348220.png)
